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molecular formula C20H22BrFN2O B195639 Citalopram hydrobromide CAS No. 59729-32-7

Citalopram hydrobromide

Cat. No. B195639
M. Wt: 405.3 g/mol
InChI Key: WIHMBLDNRMIGDW-UHFFFAOYSA-N
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Patent
US06365747B1

Procedure details

To a stirred solution of 4,4-dimethyl-2-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]oxazoline (287 g, 0.724 mol) in pyridine (1000 ml), at 5° C., phosphorous oxychloride (135 ml, 1.474 mol) is slowly added while keeping the temperature at 5 to 10° C. The mixture is heated at reflux (115-116° C.) for 3 to 4 hours. The mixture is cooled to about 10° C. and treated with deionized water (3200 mL), and the pH is adjusted to about pH 9 by addition of 28% aqueous ammonia (800 ml). The product is extracted with of toluene (1500+1000+500+500 ml) and the combined organic phases are decoloured with charcoal. The organic phase is concentrated under reduced pressure at 60-70° C. to give an oily residue to which acetone (3000 ml) is added. The acetone solution is cooled to 10° C. and treated with 60 ml 48% HBr to a pH value of 4-5. The solvent is evaporated under reduced pressure and the residue is taken up in acetone (800 ml). The mixture is heated to 40-50° C. and thereafter cooled to 5° C. After 15 hours at 5° C. the product is filtered off, washed with cold acetone (500 ml) and dried in vacuo at 50° C. 175-180 g of citalopram hydrobromide with a purity (HPLC, peak area)≧90% is obtained.
Name
4,4-dimethyl-2-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]oxazoline
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
3200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC1(C)CO[C:4]([C:7]2[CH:8]=[C:9]3[C:13](=[CH:14][CH:15]=2)[C:12]([CH2:23][CH2:24][CH2:25][N:26]([CH3:28])[CH3:27])([C:16]2[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=2)[O:11][CH2:10]3)=[N:3]1.P(Cl)(Cl)(Cl)=O.N.[BrH:36]>N1C=CC=CC=1.CC(C)=O.O>[CH3:27][N:26]([CH2:25][CH2:24][CH2:23][C:12]1([C:16]2[CH:17]=[CH:18][C:19]([F:22])=[CH:20][CH:21]=2)[O:11][CH2:10][C:9]2[CH:8]=[C:7]([C:4]#[N:3])[CH:15]=[CH:14][C:13]1=2)[CH3:28].[BrH:36] |f:7.8|

Inputs

Step One
Name
4,4-dimethyl-2-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]oxazoline
Quantity
287 g
Type
reactant
Smiles
CC1(N=C(OC1)C=1C=C2COC(C2=CC1)(C1=CC=C(C=C1)F)CCCN(C)C)C
Name
Quantity
135 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
1000 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
3200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115.5 (± 0.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 5 to 10° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to about 10° C.
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with of toluene (1500+1000+500+500 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated under reduced pressure at 60-70° C.
CUSTOM
Type
CUSTOM
Details
to give an oily residue to which acetone (3000 ml)
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 40-50° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C
FILTRATION
Type
FILTRATION
Details
After 15 hours at 5° C. the product is filtered off
Duration
15 h
WASH
Type
WASH
Details
washed with cold acetone (500 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCCC1(C=2C=CC(=CC2CO1)C#N)C=3C=CC(=CC3)F.Br
Measurements
Type Value Analysis
AMOUNT: MASS 177.5 (± 2.5) g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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